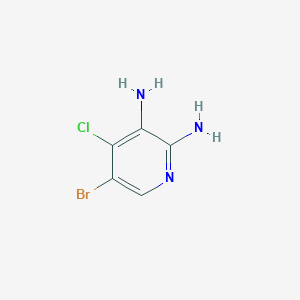

5-Bromo-4-chloropyridine-2,3-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloropyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3/c6-2-1-10-5(9)4(8)3(2)7/h1H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPLIMBNUFTLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676333 | |

| Record name | 5-Bromo-4-chloropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131604-99-3 | |

| Record name | 5-Bromo-4-chloro-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131604-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-chloro-pyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-4-chloropyridine-2,3-diamine chemical properties

An In-depth Technical Guide to 5-Bromo-4-chloropyridine-2,3-diamine

Authored by a Senior Application Scientist

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal diamine functionalities alongside bromine and chlorine atoms, makes it a versatile building block for the synthesis of complex molecular architectures. The diamine groups serve as a robust platform for constructing fused ring systems, such as imidazo[4,5-b]pyridines, which are prevalent scaffolds in numerous pharmacologically active agents.[1] The bromine and chlorine substituents provide orthogonal handles for further functionalization, typically through metal-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space during lead optimization campaigns.

This guide provides a comprehensive overview of the known chemical properties, representative synthesis, reactivity, and safety considerations for this compound, intended for researchers and professionals in drug development and chemical synthesis.

Molecular Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and core physical properties. These data are critical for characterization, quality control, and predicting its behavior in various chemical and biological systems.

Chemical Structure

The structure of this compound is defined by a pyridine ring substituted at the 2- and 3-positions with amine groups, at the 4-position with a chlorine atom, and at the 5-position with a bromine atom.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of this compound. These parameters are essential for designing experimental conditions, such as selecting appropriate solvents and predicting reaction temperatures.

| Property | Value | Source |

| CAS Number | 1131604-99-3 | [2] |

| Molecular Formula | C₅H₅BrClN₃ | [2] |

| Molecular Weight | 222.47 g/mol | [2] |

| Melting Point | 164 °C | [2] |

| Boiling Point (Predicted) | 333.7 ± 37.0 °C | [2] |

| Density (Predicted) | 1.928 g/cm³ | [2] |

| Flash Point (Predicted) | 155.6 °C | [2] |

| Polar Surface Area (PSA) | 64.9 Ų | [2] |

| LogP (XLogP3) | 2.17 | [2] |

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is fundamental to its application as a chemical intermediate.

Representative Synthetic Pathway

While specific proprietary syntheses may vary, a common and logical approach to constructing pyridine-2,3-diamines involves the chemical reduction of a corresponding 3-nitro-2-aminopyridine precursor. This transformation is a cornerstone of heterocyclic chemistry, valued for its high efficiency and reliability. The nitro group is a powerful electron-withdrawing group that facilitates its own reduction, while the amino group remains intact.

Protocol: Reduction of a 3-Nitro-2-aminopyridine Precursor

This protocol is based on well-established methods for nitro group reduction, such as the one described for the synthesis of 2,3-diamino-5-bromopyridine.[3]

-

Reaction Setup: To a flask equipped with a reflux condenser and magnetic stirrer, add the 5-bromo-4-chloro-2-amino-3-nitropyridine precursor.

-

Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol and water.

-

Reagent Addition: Introduce a reducing agent. A common and effective choice is reduced iron powder, activated with a catalytic amount of concentrated hydrochloric acid.

-

Reaction Execution: Heat the mixture to reflux. The choice of reflux is causal; the elevated temperature significantly increases the reaction rate between the solid iron and the dissolved nitro compound. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter it to remove the iron and iron oxide byproducts. The filtration must be performed while the solution is hot to prevent premature crystallization of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude residue can then be purified.

-

Purification: Recrystallization from a suitable solvent (e.g., water or ethanol/water) is typically sufficient to yield the pure this compound product.

Core Reactivity: Formation of Fused Heterocycles

The primary utility of this compound lies in the reactivity of its vicinal diamine groups. These groups readily undergo condensation reactions with dicarbonyl compounds, aldehydes, or their equivalents to form fused five-membered rings, yielding imidazo[4,5-b]pyridine derivatives. This reaction is a powerful tool for building molecular complexity.

A relevant example is the reaction of the related 5-bromopyridine-2,3-diamine with benzaldehyde to form the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[1] This demonstrates the nucleophilic character of the diamines and their propensity for cyclization.

Protocol: Synthesis of an Imidazo[4,5-b]pyridine Derivative

-

Dissolution: Dissolve this compound in a suitable solvent, such as ethanol.

-

Reagent Addition: Add a slight molar excess of the desired aldehyde (e.g., benzaldehyde) to the solution.

-

Catalyst/Oxidant: Introduce a catalyst or an oxidizing agent. In some procedures, an oxidant like diiodide is added to facilitate the final aromatization step to the imidazopyridine ring.[1]

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.

-

Isolation: As the reaction proceeds, the product often precipitates from the solution as a solid. After cooling, the solid can be collected by filtration.

-

Purification: Wash the collected solid with water and/or a cold solvent to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization if necessary.

Spectroscopic Data

Full characterization of this compound requires spectroscopic analysis. While specific spectra are proprietary to suppliers, commercial vendors confirm the availability of data packages including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to validate the structure and purity of the material.[4]

Applications in Drug Discovery

The structural motifs present in this compound make it a high-value intermediate in drug discovery.

-

Scaffold Synthesis: As detailed, it is a precursor to the imidazo[4,5-b]pyridine scaffold. This core is found in inhibitors of various kinases and other enzymes, making it a "privileged scaffold" in medicinal chemistry. Research has shown that derivatives of this system possess antimicrobial properties.[1]

-

Fragment-Based Drug Design (FBDD): The molecule itself can be considered a fragment for FBDD, offering multiple points for elaboration.

-

Combinatorial Chemistry: The chloro and bromo substituents can be selectively addressed in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. The differential reactivity of C-Cl vs. C-Br bonds can be exploited for sequential, site-selective modifications.

Chlorine, in particular, is a vital element in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market, highlighting the importance of chlorinated intermediates.[5]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.

GHS Hazard Information

Users must consult the full Safety Data Sheet (SDS) before use.[6] Key hazard statements include:

-

H301: Toxic if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

Recommended Precautions

A series of precautionary statements guide the safe handling of this chemical:[2][7]

-

P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[2][8]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[6]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Some suppliers recommend refrigerated storage.[9]

-

Disposal: Waste material must be disposed of in accordance with national and local regulations. Do not allow the product to enter drains.[6]

References

-

PubChem. (n.d.). 5-Bromo-4-chloropyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Thirumal, Y., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

El-Drissi, B., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1131604-99-3|this compound|BLD Pharm [bldpharm.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Bromo-4-chloropyridine-2,3-diamine (CAS 1131604-99-3): A Versatile Heterocyclic Building Block

This document provides a comprehensive technical overview of 5-Bromo-4-chloropyridine-2,3-diamine, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a proposed synthetic pathway, and its significant applications as a scaffold in the synthesis of pharmacologically active compounds, particularly fused heterocyclic systems like imidazo[4,5-b]pyridines.

Introduction: The Strategic Value of Substituted Pyridinediamines

Substituted pyridines are foundational scaffolds in medicinal chemistry, present in a vast array of therapeutic agents.[1] The introduction of multiple, distinct functional groups onto the pyridine ring provides a versatile platform for creating complex molecular architectures and fine-tuning pharmacological properties. This compound is a prime example of such a strategic building block. It features:

-

Orthogonal Halogen Reactivity: A bromine and a chlorine atom, which exhibit differential reactivity in palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective functionalization. The C-Br bond is significantly more reactive than the C-Cl bond.[2]

-

Vicinal Diamines: An ortho-diamine moiety (at C2 and C3) that serves as a potent nucleophilic unit, ideal for condensation reactions to form fused five-membered rings, most notably the imidazo[4,5-b]pyridine system. This system is a purine bioisostere and is central to many kinase inhibitors and other biologically active molecules.[3][4]

This guide will elucidate how these features can be leveraged to advance drug discovery programs.

Physicochemical and Safety Profile

A summary of the key physicochemical properties for this compound is presented below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 1131604-99-3 | [5] |

| Molecular Formula | C₅H₅BrClN₃ | [5] |

| Molecular Weight | 222.47 g/mol | [5] |

| Melting Point | 164 °C | [5] |

| Boiling Point (Predicted) | 333.7 ± 37.0 °C | [5] |

| Density (Predicted) | 1.928 g/cm³ | [5] |

| XLogP3 | 2.17 | [5] |

| PSA (Polar Surface Area) | 64.9 Ų | [5] |

Safety and Handling: As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Consult the supplier's Safety Data Sheet (SDS) for comprehensive hazard information, including first-aid measures and disposal considerations.

Synthesis of this compound: A Proposed Pathway

The proposed synthetic logic begins with a commercially available substituted aminopyridine and proceeds through sequential electrophilic substitution and reduction steps.

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Proposed Protocol:

Step 1: Bromination of 2-Amino-4-chloropyridine

-

Causality: The amino group at the C2 position is a strong activating group, directing electrophilic substitution to the ortho (C3) and para (C5) positions. Due to steric hindrance from the C4-chloro group, bromination is expected to occur preferentially at the C5 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated aromatic rings.[7]

-

Protocol:

-

Dissolve 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature and monitor its completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-amino-5-bromo-4-chloropyridine.

-

Step 2: Nitration of 2-Amino-5-bromo-4-chloropyridine

-

Causality: Nitration of aminopyridines in strong acid proceeds via the formation of a nitramino intermediate, which then undergoes rearrangement to introduce the nitro group onto the ring, typically at the vacant position ortho to the amino group.[6] This two-stage process allows for controlled nitration at the C3 position.

-

Protocol:

-

In a flask immersed in an ice-salt bath, slowly add 2-amino-5-bromo-4-chloropyridine (1.0 eq) to concentrated sulfuric acid (H₂SO₄), keeping the temperature below 5 °C.

-

Add concentrated nitric acid (HNO₃, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 1 hour to form the nitramino intermediate.

-

Slowly warm the reaction mixture to 50-60 °C and hold for 1 hour to facilitate the rearrangement to 5-bromo-4-chloro-3-nitro-2-aminopyridine.

-

Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a strong base (e.g., concentrated ammonium hydroxide or NaOH) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Step 3: Reduction of the Nitro Group

-

Causality: The final step is the reduction of the nitro group to an amine to form the desired ortho-diamine. Reduction with iron powder in an acidic medium (e.g., HCl in ethanol/water) is a classic, high-yielding, and reliable method for this transformation that is tolerant of the halo-substituents.[6]

-

Protocol:

-

To a flask equipped with a reflux condenser, add 5-bromo-4-chloro-3-nitro-2-aminopyridine (1.0 eq), reduced iron powder (e.g., 5.0 eq), ethanol, and water.

-

Add a catalytic amount of concentrated hydrochloric acid (HCl).

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with a basic aqueous solution (e.g., saturated NaHCO₃) to remove any remaining acid.

-

Dry the organic layer, concentrate, and purify the crude this compound by recrystallization or column chromatography.

-

Reactivity and Applications in Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its two key reactive sites—the ortho-diamine and the two distinct halogens—can be exploited to build molecular complexity.

Formation of Imidazo[4,5-b]pyridines

The most prominent application of pyridin-2,3-diamines is their condensation with aldehydes or carboxylic acids (or their derivatives) to form the imidazo[4,5-b]pyridine scaffold. This reaction is a cornerstone of heterocyclic chemistry and is widely used in the synthesis of kinase inhibitors.[4][8]

Figure 2: Condensation reaction to form the imidazo[4,5-b]pyridine core.

Experimental Protocol: Synthesis of 6-Bromo-7-chloro-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol is adapted from established procedures for the synthesis of similar imidazo[4,5-b]pyridine derivatives.

-

Trustworthiness: This self-validating protocol involves a condensation reaction where the formation of the product can be easily monitored by TLC (disappearance of starting materials, appearance of a new, typically fluorescent, spot) and confirmed by standard analytical techniques (NMR, MS).

-

Methodology:

-

In a round-bottom flask, dissolve this compound (1.0 eq, e.g., 1 mmol) in N,N-dimethylformamide (DMF).

-

Add the desired aldehyde (e.g., benzaldehyde, 1.0 eq, 1 mmol).

-

Heat the reaction mixture to reflux (approx. 153 °C) and stir for 3-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:n-hexane as eluent).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum to obtain the 6-bromo-7-chloro-2-phenyl-3H-imidazo[4,5-b]pyridine. Further purification can be achieved by recrystallization if necessary.

-

Palladium-Catalyzed Cross-Coupling Reactions

The presence of both a bromo and a chloro substituent makes this molecule an excellent substrate for sequential, site-selective palladium-catalyzed cross-coupling reactions. This allows for the controlled introduction of different aryl, alkyl, or alkynyl groups at the C5 and C4 positions.

Reactivity Principles: The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step in most cross-coupling cycles. The bond strength follows the order C-Cl > C-Br, making the C-Br bond significantly more labile. Therefore, reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be performed selectively at the C5-bromo position while leaving the C4-chloro position intact for subsequent functionalization under more forcing conditions.[2][9]

Figure 3: Logical workflow for sequential cross-coupling reactions.

General Protocol Considerations for Suzuki Coupling at the C5-Position:

-

Expertise: The choice of catalyst, ligand, base, and solvent is crucial for achieving high yield and selectivity. For Suzuki couplings on electron-deficient pyridine rings, common catalyst systems include Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos).[10]

-

Methodology Outline:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

-

Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate.

-

Purify the product by column chromatography.

-

Biological Significance of Derived Scaffolds

The primary driver for the use of this compound is the established biological activity of the molecular scaffolds it can generate. The imidazo[4,5-b]pyridine core, in particular, is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibition: Many imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology. For instance, derivatives have shown significant inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy.[8]

-

Antimicrobial and Antiviral Activity: The structural similarity to purines allows these compounds to interfere with pathogen-specific biological pathways. Various substituted imidazo[4,5-b]pyridines have been reported to possess antibacterial, antifungal, and antiviral properties.[3][11]

-

Other Therapeutic Areas: The versatility of the scaffold has led to its exploration in a wide range of other therapeutic areas, including as anti-inflammatory agents and CNS-active compounds.[12]

The ability to readily synthesize a library of diverse imidazo[4,5-b]pyridines from this compound, followed by further diversification via cross-coupling, makes it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

This compound is a high-value, multi-functional building block for synthetic and medicinal chemistry. Its vicinal diamine functionality provides a direct route to the pharmacologically significant imidazo[4,5-b]pyridine scaffold, while its differentially reactive halogen atoms open the door for selective, sequential cross-coupling reactions. This combination of features allows for the efficient construction of complex, three-dimensional molecules with tunable properties, making it a critical reagent for academic and industrial researchers aiming to develop next-generation therapeutics.

References

- Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (CN103420903A).

-

MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules. Retrieved December 31, 2025, from [Link]

-

A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2021). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved December 31, 2025, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved December 31, 2025, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig amination. Retrieved December 31, 2025, from [Link]

-

Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry. Retrieved December 31, 2025, from [Link]

- Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (US5436344A).

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved December 31, 2025, from [Link]

-

PubMed. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. Retrieved December 31, 2025, from [Link]

-

PubMed. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Retrieved December 31, 2025, from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved December 31, 2025, from [Link]

Sources

- 1. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjpbr.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloropyridine-2,3-diamine

Introduction: The Strategic Importance of 5-Bromo-4-chloropyridine-2,3-diamine in Medicinal Chemistry

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring vicinal amino groups and two distinct halogen atoms, makes it a versatile scaffold for the synthesis of a wide array of complex molecules, particularly kinase inhibitors and other biologically active agents. The presence of multiple reaction sites allows for selective and diverse chemical modifications, enabling the exploration of vast chemical spaces in drug discovery programs. This guide provides a comprehensive overview of a logical and efficient synthetic pathway to this valuable building block, grounded in established chemical principles and supported by practical, field-proven insights.

Proposed Synthetic Pathway: A Multi-step Approach from 2-Amino-4-chloropyridine

The synthesis of this compound can be strategically approached from the readily available starting material, 2-amino-4-chloropyridine. The proposed pathway involves a three-step sequence: bromination, nitration, and subsequent reduction of the nitro group to afford the target diamine. This route is designed for optimal regioselectivity and high yields, leveraging well-understood reactions in pyridine chemistry.

5-Bromo-4-chloropyridine-2,3-diamine: A Strategic Building Block for Complex Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-4-chloropyridine-2,3-diamine is a highly functionalized pyridine derivative that has emerged as a cornerstone in modern medicinal chemistry and materials science. Its strategic arrangement of a nucleophilic ortho-diamine moiety and two electronically distinct halogen atoms (bromo and chloro) offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties, synthesis, and core reactivity, with a focus on its application in forming fused heterocyclic systems and its capacity for regioselective, sequential cross-coupling reactions. Detailed protocols and mechanistic insights are provided to empower researchers in leveraging this potent synthetic intermediate for drug discovery and development programs.

Introduction

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[4,5-b]pyridine core, an isostere of purine, is a privileged scaffold found in numerous biologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2] Consequently, derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] The synthesis of these derivatives often relies on the cyclocondensation of a 2,3-diaminopyridine precursor.[2]

This compound: A Gateway to Chemical Diversity

This compound (C5H5BrClN3) is not merely a precursor but a strategic tool for molecular design. The molecule's value lies in its trifecta of reactive sites:

-

Ortho-Diamine (C2, C3): This unit is primed for cyclocondensation reactions with aldehydes, carboxylic acids, or their equivalents to efficiently form the fused imidazole ring of the imidazo[4,5-b]pyridine system.[2][3]

-

Bromo Group (C5): The C5-Br bond is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling selective C-C, C-N, and C-O bond formation.[5]

-

Chloro Group (C4): The C4-Cl bond is significantly less reactive than the C-Br bond in typical palladium-catalyzed conditions, allowing it to be preserved during the initial functionalization at C5 and targeted in a subsequent reaction step.[5]

This hierarchy of reactivity allows for a controlled, stepwise elaboration of the pyridine core, making it an invaluable building block for generating diverse compound libraries.

Physicochemical Properties and Safety

Core Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1131604-99-3 | [6] |

| Molecular Formula | C₅H₅BrClN₃ | [7] |

| Molecular Weight | 222.47 g/mol | [7] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 164 °C | [7] |

| Boiling Point | 333.7 ± 37.0 °C (Predicted) | [7] |

| Solubility | Low solubility in water; soluble in some organic solvents. | [8] |

Spectroscopic Data

Characterization of this compound typically involves standard analytical techniques. Mass spectrometry would show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. ¹H NMR and ¹³C NMR spectroscopy would confirm the substitution pattern on the pyridine ring. Spectroscopic data including NMR, HPLC, and LC-MS are available from commercial suppliers.[6]

Handling and Safety Precautions

This compound is classified as hazardous and must be handled with appropriate care in a well-ventilated area or fume hood.[7][9]

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled).[7][9]

-

Mandatory PPE: Wear protective gloves, chemical safety goggles, and a lab coat.[7][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] Store locked up.[7][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][11]

Synthesis of the Building Block

Caption: Proposed synthetic pathway to the title compound.

Experimental Protocol: Synthesis via Nitration, Bromination, and Reduction

Disclaimer: This protocol is a representative synthesis based on analogous chemical transformations and should be optimized for safety and yield.

Step 1: Nitration of 2-Amino-4-chloropyridine

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice-salt bath.

-

Slowly add 2-amino-4-chloropyridine in portions, maintaining the temperature below 10 °C.

-

Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Filter the resulting precipitate, wash with cold water, and dry to yield 2-amino-4-chloro-3-nitropyridine.

Step 2: Bromination of 2-Amino-4-chloro-3-nitropyridine

-

Dissolve the product from Step 1 in a suitable solvent such as dichloromethane or acetonitrile.[12]

-

Add N-Bromosuccinimide (NBS) portion-wise at room temperature.[12]

-

Stir the reaction for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-bromo-4-chloro-2-amino-3-nitropyridine.

Step 3: Reduction of the Nitro Group

-

Create a suspension of the nitro-compound from Step 2 and iron powder in a mixture of ethanol and water.[13]

-

Add a catalytic amount of concentrated hydrochloric acid.[13]

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.[13]

-

Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts.

-

Evaporate the solvent from the filtrate.

-

Purify the crude residue by recrystallization or column chromatography to yield the final product, this compound.[13]

Core Reactivity and Applications

The synthetic utility of this building block stems from the orthogonal reactivity of its functional groups.

Cyclocondensation Reactions: Formation of the Imidazo[4,5-b]pyridine Core

The most fundamental transformation is the cyclocondensation of the ortho-diamine with a one-carbon electrophile to form the fused imidazole ring. This reaction is a robust and high-yielding method to access the medicinally relevant imidazo[4,5-b]pyridine scaffold.[2][3][14]

Caption: General scheme for imidazo[4,5-b]pyridine synthesis.

Protocol 4.1.1: General Procedure for Cyclocondensation with an Aldehyde

-

To a solution of this compound (1.0 eq) in ethanol, add the desired aldehyde (1.1 eq).[3]

-

A mild oxidizing agent, such as a catalytic amount of iodine or sodium metabisulfite, can be added to facilitate the cyclization.[3][4]

-

Heat the mixture to reflux (typically 80-90 °C) and stir for 12-24 hours.[3]

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution and can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired 6-bromo-7-chloro-2-substituted-1H-imidazo[4,5-b]pyridine.

Regioselective Palladium-Catalyzed Cross-Coupling

The differential reactivity of the C-Br and C-Cl bonds is the key to selective functionalization.[5] Palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis, can be directed specifically to the C5 position.[15][16]

Causality: The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to oxidative addition to the Pd(0) catalyst. This kinetic preference allows for selective coupling at C5 under carefully controlled conditions, leaving the C4-Cl untouched for future transformations.

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Protocol 4.2.1: Suzuki-Miyaura Coupling at the C5 Position

-

In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand (e.g., SPhos, XPhos).[17]

-

De-gas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue via column chromatography to obtain the 5-aryl-4-chloropyridine-2,3-diamine derivative.

Advanced Synthetic Strategies: A Sequential Functionalization Workflow

The true elegance of using this compound lies in the ability to perform a sequence of orthogonal reactions. This allows for the systematic and controlled construction of highly complex molecules, a strategy essential in lead optimization campaigns.

Caption: Workflow for sequential diversification of the building block.

This workflow demonstrates a powerful strategy:

-

Selective C5 Functionalization: The most reactive C-Br bond is addressed first, typically via a Suzuki or Buchwald-Hartwig reaction, to install a key pharmacophore (R¹).

-

Core Scaffold Formation: The resulting intermediate is then subjected to a cyclocondensation reaction to build the imidazo[4,5-b]pyridine core, incorporating a second point of diversity (R²).

-

Final C4 Functionalization: With the more robust C-Cl bond remaining, a final cross-coupling reaction can be performed, often under more forcing conditions or with highly active catalyst systems, to introduce the final substituent (R³).

This logical, step-wise approach provides unparalleled control over the final molecular structure and is a testament to the utility of this compound as a master key for unlocking novel chemical space.

Conclusion

This compound is a premier building block for the synthesis of complex nitrogen-containing heterocycles. Its value is rooted in the orthogonal reactivity of its three distinct functional regions: the ortho-diamine for cyclization and the bromo and chloro groups for sequential, regioselective cross-coupling. This guide has outlined its properties, synthesis, and key transformations, providing both the theoretical understanding and practical protocols necessary for its effective use. For researchers in drug discovery and materials science, mastering the chemistry of this versatile intermediate opens the door to a vast and accessible chemical space, accelerating the development of novel and impactful molecules.

References

-

Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. [Link]

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P

-

Synthesis of 2-amino-imidazo[4,5-b]pyridines - RSC Publishing. [Link]

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. [Link]

-

SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds. [Link]

-

Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - SciELO. [Link]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]

-

2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

-

Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC - NIH. [Link]

Sources

- 1. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. 1131604-99-3|this compound|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. 5-Bromo-4-chloro-2-aminopyridine Supplier & Manufacturer China | Properties, Uses, Safety Data – High Quality API Intermediates [pipzine-chem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Reactivity of 5-Bromo-4-chloropyridine-2,3-diamine in Organic Synthesis

Abstract: 5-Bromo-4-chloropyridine-2,3-diamine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of two different halogen atoms and a vicinal diamine moiety on a pyridine core allows for a rich and regioselective reactivity profile. This guide provides a comprehensive analysis of its chemical behavior, focusing on palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and cyclization strategies. We will explore the underlying principles that govern its reactivity, provide field-proven experimental protocols, and showcase its application in the synthesis of valuable scaffolds for drug discovery and materials science.

Introduction: A Privileged Scaffold

This compound, with its distinct reactive sites, presents a powerful platform for the construction of diverse molecular architectures. The electron-deficient nature of the pyridine ring, further accentuated by the presence of chloro and bromo substituents, activates the C-Cl and C-Br bonds towards nucleophilic attack and oxidative addition by transition metals. The adjacent 2,3-diamine functionality is primed for cyclization reactions, leading to the formation of fused heterocyclic systems such as imidazo[4,5-b]pyridines, which are prevalent in pharmacologically active compounds.[1][2] Understanding the interplay between these functional groups is paramount to harnessing the full synthetic potential of this molecule.

This guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the molecule's reactivity, enabling rational design of synthetic routes and efficient execution of experimental work.

Structural and Reactivity Analysis

The reactivity of this compound is governed by the electronic properties of the pyridine ring and the inherent nature of its substituents.

-

Halogen Reactivity (C4-Cl vs. C5-Br): In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[3][4] Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 4-position. This differential reactivity is the cornerstone of its utility, allowing for sequential, regioselective functionalization. One can selectively perform a cross-coupling reaction at the C5-Br position while leaving the C4-Cl position available for a subsequent, often more forcing, transformation.

-

Diamine Functionality (C2-NH2 and C3-NH2): The ortho-diamine arrangement is a classic precursor for the synthesis of five-membered heterocyclic rings. Condensation with aldehydes, carboxylic acids, or their derivatives readily forms the imidazo[4,5-b]pyridine core, a key structure in many bioactive molecules.[1][5]

-

Electronic Effects: The two amino groups are strong activating groups, donating electron density into the pyridine ring. Conversely, the halogens are deactivating through their inductive effect. This electronic push-pull system influences the regioselectivity of further electrophilic or nucleophilic substitutions.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₅H₅BrClN₃ | [6] |

| Molecular Weight | 222.47 g/mol | [6] |

| Appearance | White crystal or crystalline powder | [7] |

| Melting Point | 164 °C | [6] |

| Boiling Point | 333.7±37.0 °C (Predicted) | [6] |

Note: Spectroscopic data (NMR, IR, MS) should be acquired for each batch to confirm identity and purity prior to use.

Key Transformations and Synthetic Protocols

This section details the primary reaction classes for this compound, providing both mechanistic insights and practical, step-by-step protocols.

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

The difference in reactivity between the C-Br and C-Cl bonds is exploited to achieve selective C-C and C-N bond formations.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[8] For this compound, this reaction can be performed with high selectivity at the more reactive C5-bromo position.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is commonly used.[8]

-

Base: A base such as K₂CO₃ or K₃PO₄ is essential for the transmetalation step, activating the boronic acid.[9]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.[4][8]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a substrate concentration of ~0.1 M).

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][11] Similar to the Suzuki coupling, this reaction can be directed to the C5 position with high selectivity.

Causality of Experimental Choices:

-

Catalyst/Ligand: This reaction often requires a specific palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) to facilitate the catalytic cycle, particularly the reductive elimination step.[12][13]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine, forming the active palladium-amido complex.[12]

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are required to prevent quenching of the strong base and catalyst deactivation.

Experimental Protocol: Selective Buchwald-Hartwig Amination

-

Reaction Setup: To a dry, oven-cooled Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., BINAP, 0.08 equiv.).

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Heat the reaction mixture in a preheated oil bath to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Cyclization Reactions to form Imidazo[4,5-b]pyridines

The 2,3-diamine functionality is a versatile handle for constructing the fused imidazole ring, a common scaffold in medicinal chemistry.[1][14] This is often achieved through condensation with a one-carbon electrophile.

Causality of Experimental Choices:

-

Reagent: The choice of reagent determines the substituent at the 2-position of the resulting imidazopyridine.

-

Formic acid or triethyl orthoformate yields an unsubstituted imidazole (R=H).[1]

-

Aldehydes (often with an oxidant or a cyclizing agent like Na₂S₂O₅) yield 2-substituted imidazoles.[2][5]

-

Carboxylic acids (with a dehydrating agent like polyphosphoric acid, PPA) also yield 2-substituted imidazoles.[1]

-

-

Conditions: The reaction often requires heating to drive the condensation and subsequent cyclization/dehydration.

Experimental Protocol: Synthesis of a 2-Aryl-imidazo[4,5-b]pyridine Derivative

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equiv.) and the desired aryl aldehyde (1.1 equiv.) in DMSO.

-

Cyclizing Agent: Add sodium metabisulfite (Na₂S₂O₅, 1.1 equiv.).

-

Reaction: Heat the mixture to 120-140 °C and stir for 2-4 hours. The reaction mixture typically becomes a dark, homogeneous solution.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water with stirring. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, then with a small amount of cold ethanol or diethyl ether.

-

Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethanol/water or DMF/water).

Visualization of Key Processes

Diagrams are essential for visualizing the relationships between reactants and the flow of synthetic procedures.

Workflow for Sequential Functionalization

This diagram illustrates the logical flow for a two-step synthesis, first performing a selective cross-coupling at the C5-Br position, followed by a cyclization reaction.

Caption: Sequential functionalization workflow for this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram outlines the key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a molecule of significant synthetic value, offering multiple, distinct handles for chemical modification. Its key feature is the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions, enabling a predictable and regioselective approach to building molecular complexity. Furthermore, the vicinal diamine moiety provides a reliable route to the medicinally important imidazo[4,5-b]pyridine scaffold. The protocols and mechanistic insights provided in this guide serve as a robust foundation for chemists to confidently and creatively utilize this versatile building block in their synthetic endeavors, accelerating research and development in pharmaceuticals and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 5-Bromo-4-chloropyridine-2,3-diamine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold Precursor

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Among the myriad of heterocyclic scaffolds, the imidazo[4,5-b]pyridine core has garnered significant attention due to its structural resemblance to endogenous purines, allowing it to function as a bioisostere and interact with a wide array of biological targets.[1] This guide focuses on a critical and versatile starting material for the synthesis of this privileged scaffold: 5-Bromo-4-chloropyridine-2,3-diamine . We will delve into its synthesis, physicochemical properties, and its strategic deployment in the generation of high-value therapeutic candidates, supported by detailed experimental protocols and mechanistic insights.

The strategic positioning of the vicinal diamines, along with the orthogonal reactivity of the chloro and bromo substituents, makes this compound a highly valuable and versatile building block in medicinal chemistry. The diamino functionality serves as a linchpin for the construction of the fused imidazole ring, while the halogen atoms provide handles for subsequent diversification through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1131604-99-3 | [2] |

| Molecular Formula | C₅H₅BrClN₃ | [2] |

| Molecular Weight | 222.47 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 164 °C | [2] |

| Boiling Point | 333.7±37.0 °C (Predicted) | [2] |

| Density | 1.928 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide. | [4] |

Safety and Handling: this compound is a chemical substance that requires careful handling in a laboratory environment. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Synthesis of this compound: A Proposed Route

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Step 1: Bromination of 2-Amino-4-chloropyridine

The initial step involves the regioselective bromination of the commercially available 2-amino-4-chloropyridine at the 5-position. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. The 5-position is electronically favored and sterically accessible.

-

Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve 2-amino-4-chloropyridine (1.0 eq) in acetonitrile.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in acetonitrile dropwise over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromo-4-chloropyridine.

-

Step 2: Nitration of 2-Amino-5-bromo-4-chloropyridine

The subsequent step is the nitration at the 3-position. This is a crucial step to introduce the second amino group precursor. The reaction is carried out in a mixture of strong acids.

-

Protocol:

-

In a flask immersed in an ice bath, add concentrated sulfuric acid.

-

Slowly and carefully add 2-amino-5-bromo-4-chloropyridine (1.0 eq) while keeping the temperature below 5 °C.[5]

-

Add concentrated nitric acid (1.1 eq) dropwise with vigorous stirring, ensuring the temperature remains at 0 °C.[5]

-

Stir the mixture at 0 °C for 1 hour, then at room temperature for 1 hour, and finally at 50-60 °C for 1 hour.[5]

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralize the solution with a 40% aqueous sodium hydroxide solution.

-

Collect the precipitated 2-amino-5-bromo-4-chloro-3-nitropyridine by filtration, wash with water, and dry.

-

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine, yielding the target this compound. A classic and reliable method for this transformation is the use of iron powder in an acidic medium.

-

Protocol:

-

To a flask fitted with a reflux condenser, add 2-amino-5-bromo-4-chloro-3-nitropyridine (1.0 eq), reduced iron powder (5.0 eq), 95% ethanol, and water.[5]

-

Add a catalytic amount of concentrated hydrochloric acid.[5]

-

Heat the mixture on a steam bath for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture to remove the iron, and wash the iron residue with hot ethanol.

-

Combine the filtrate and washings and evaporate to dryness.

-

The crude product can be purified by recrystallization from water or by column chromatography on silica gel to afford pure this compound.

-

Medicinal Chemistry Applications: A Gateway to Potent Therapeutics

The true value of this compound lies in its role as a precursor to the imidazo[4,5-b]pyridine scaffold. This core is a key component in numerous biologically active molecules, particularly in the realm of oncology and neurology.

General Synthesis of the Imidazo[4,5-b]pyridine Core

The vicinal diamines of this compound readily undergo condensation with aldehydes to form the fused imidazole ring. This reaction is a cornerstone for the generation of a diverse library of compounds.

Caption: General reaction for the synthesis of the imidazo[4,5-b]pyridine core.

-

Exemplary Protocol for Imidazole Ring Formation:

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add the desired aldehyde (1.1 eq) to the solution.

-

Optionally, a catalytic amount of an oxidizing agent such as iodine or air can be used to facilitate the cyclization.[6]

-

Reflux the mixture for 12-24 hours, monitoring by TLC.[6]

-

Cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution and can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

-

Case Studies in Drug Discovery

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors for Oncology

CDK9 is a key regulator of transcription and a validated target in oncology. Overexpression of CDK9 is implicated in various cancers. The imidazo[4,5-b]pyridine scaffold has been successfully employed to develop potent CDK9 inhibitors.

-

Mechanism of Action: These inhibitors typically act as ATP-competitive binders in the kinase domain of CDK9, preventing the phosphorylation of its substrates and thereby inhibiting transcription of anti-apoptotic proteins, leading to cancer cell death.

-

SAR Insights: The 2-position of the imidazo[4,5-b]pyridine core is a key vector for diversification. Aromatic and heteroaromatic substituents at this position have been shown to be crucial for potent inhibitory activity. The bromo and chloro substituents on the pyridine ring can be further functionalized via Suzuki or Buchwald-Hartwig couplings to explore additional chemical space and optimize pharmacokinetic properties.[7]

-

Example: A study on novel imidazo[4,5-b]pyridine derivatives demonstrated significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with CDK9 inhibitory potentials in the sub-micromolar range (IC₅₀ = 0.63-1.32 μM).[7]

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.

-

Significance: Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.[1][8] These compounds have shown promise in preclinical studies for the treatment of various malignancies.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Extensive QSAR studies on a series of 65 imidazo[4,5-b]pyridine derivatives have been conducted to elucidate the structural requirements for potent Aurora kinase A inhibition.[8] These studies provide a roadmap for the rational design of next-generation inhibitors.

Bromodomain and Extra-Terminal (BET) Inhibitors for Neuropathic Pain

BET proteins are epigenetic readers that play a crucial role in gene transcription. Inhibition of BET proteins has emerged as a promising therapeutic strategy for a range of diseases, including cancer and inflammatory disorders.

-

Novel Application: Recently, a novel series of 1H-imidazo[4,5-b]pyridine derivatives has been discovered as potent and selective BET inhibitors for the management of neuropathic pain.[3]

-

Lead Compound (DDO-8926): Through a screening and optimization campaign, the potent BET inhibitor DDO-8926 was identified.[9][10] This compound exhibits excellent selectivity and favorable drug-like properties.

-

In Vivo Efficacy: In a mouse model of spared nerve injury, DDO-8926 significantly alleviated mechanical hypersensitivity by inhibiting the expression of pro-inflammatory cytokines and reducing neuronal excitability.[3][10]

| Compound | Target(s) | Therapeutic Area | Potency | Reference |

| Imidazo[4,5-b]pyridine Series | CDK9 | Oncology | IC₅₀ = 0.63-1.32 μM | [7] |

| Imidazo[4,5-b]pyridine Series | Aurora Kinase A | Oncology | Sub-micromolar IC₅₀ values | [1][8] |

| DDO-8926 | BET Bromodomains | Neuropathic Pain | BRD4 BD1 Kd = 0.024 µM | [10] |

Conclusion and Future Outlook

This compound has established itself as a cornerstone building block in modern medicinal chemistry. Its synthetic accessibility and the versatile reactivity of its functional groups provide a robust platform for the generation of diverse libraries of imidazo[4,5-b]pyridine derivatives. The demonstrated success of this scaffold in targeting key proteins in oncology and neurology underscores its immense therapeutic potential.

Future research will likely focus on the further exploration of the chemical space around the imidazo[4,5-b]pyridine core, leveraging advanced synthetic methodologies to create novel analogues with enhanced potency, selectivity, and pharmacokinetic profiles. The continued application of this versatile precursor will undoubtedly fuel the discovery of next-generation therapeutics for a multitude of diseases.

References

-

El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. Available from: [Link]

-

Li, X., et al. (2021). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 26(11), 3328. Available from: [Link]

-

Chen, J., et al. (2011). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry, 46(1), 77-94. Available from: [Link]

-

MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available from: [Link]

-

ChemBK. (n.d.). 5-BroMo-2-chloro-3,4-pyri... - Introduction. ChemBK. Available from: [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.

-

El-Malah, A. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(8), 3397. Available from: [Link]

-

ACS Publications. (n.d.). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available from: [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses. Available from: [Link]

-

MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link]

-

Chemistry of Heterocyclic Compounds. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-B]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. Available from: [Link]

-

ACS Publications. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(13), 8725–8744. Available from: [Link]

-

MDPI. (n.d.). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. MDPI. Available from: [Link]

-

ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8819–8837. Available from: [Link]

-

PubMed. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 25(4), 857-862. Available from: [Link]

-

BioWorld. (2023). Researchers detail discovery of DDO-8926, a BET inhibitor with efficacy in models of neuropathic pain. BioWorld. Available from: [Link]

Sources

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Bromo-4-chloro-2,3-diaminopyridine, CasNo.1131604-99-3 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 4. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 5-substituted imidazo[4,5-b]pyridinones by annelation of 4-amino-5-ethoxalyl-1H-imidazole derivatives with active methylene compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 5-Bromo-4-chloropyridine-2,3-diamine: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds are of paramount importance. Their unique electronic properties and ability to participate in a variety of chemical transformations make them valuable synthons for the creation of novel molecular entities. Among these, 5-Bromo-4-chloropyridine-2,3-diamine stands out as a key intermediate, particularly in the synthesis of kinase inhibitors such as those targeting the Fibroblast Growth Factor Receptor (FGFR).[1][2] This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering researchers and drug development professionals a comprehensive resource for its identification, characterization, and utilization. While experimental data for this specific molecule is not widely published, this guide leverages predictive models and comparative analysis of related structures to provide a robust framework for its spectroscopic interpretation.

Molecular Structure and Properties

This compound (CAS No. 1131604-99-3) is a polysubstituted pyridine with a molecular formula of C₅H₅BrClN₃ and a molecular weight of approximately 222.47 g/mol .[3] Its structure, featuring two amino groups, a bromine atom, and a chlorine atom on the pyridine ring, presents a unique set of spectroscopic identifiers.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound offer valuable insights into its electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with key signals corresponding to the aromatic proton and the protons of the two amino groups.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 8.0 | Singlet (s) | 1H | H-6 | The lone aromatic proton is deshielded by the electronegative nitrogen atom and the adjacent halogen atoms. Its chemical shift is influenced by the combined inductive effects of the substituents. |

| ~ 5.0 - 6.0 | Broad Singlet (br s) | 2H | C2-NH₂ | The protons of the amino groups are typically observed as broad signals due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Their chemical shift can vary with solvent and concentration. |

| ~ 4.5 - 5.5 | Broad Singlet (br s) | 2H | C3-NH₂ | Similar to the C2-amino group, the protons of the C3-amino group will appear as a broad singlet. The exact chemical shift will be sensitive to the local electronic and steric environment. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 150 - 155 | C-2 | This carbon, bonded to a nitrogen and an amino group, is expected to be significantly deshielded. |